(S)-5-(Oxiran-2-ylmethoxy)quinoline is a chiral compound characterized by a quinoline core with an oxirane (epoxide) ring substitution. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by both the quinoline structure and the oxirane moiety. The compound's synthesis and functionalization are of significant interest in various fields, including drug development and catalysis.
The compound can be synthesized from commercially available starting materials, particularly quinoline derivatives. The synthesis often involves epoxidation reactions and subsequent functionalization steps to achieve the desired chiral configuration.
(S)-5-(Oxiran-2-ylmethoxy)quinoline belongs to the class of heterocyclic compounds, specifically quinolines, which are known for their biological activity and utility in pharmaceuticals. The presence of the oxirane ring enhances its reactivity and potential for further chemical transformations.
The synthesis of (S)-5-(Oxiran-2-ylmethoxy)quinoline typically involves several key steps:
The industrial production of (S)-5-(Oxiran-2-ylmethoxy)quinoline may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated purification systems are often utilized to enhance efficiency in large-scale synthesis.
(S)-5-(Oxiran-2-ylmethoxy)quinoline features a quinoline backbone with a methoxy group attached at the 5-position and an oxirane ring at the 2-position. The stereochemistry of the oxirane ring is crucial for its biological activity.
The molecular formula for (S)-5-(Oxiran-2-ylmethoxy)quinoline is CHNO. Its molecular weight is approximately 189.21 g/mol. Structural analysis can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration .
(S)-5-(Oxiran-2-ylmethoxy)quinoline can participate in various chemical reactions due to its functional groups:
The reactivity of (S)-5-(Oxiran-2-ylmethoxy)quinoline can be exploited in synthetic pathways to develop more complex molecules, particularly in medicinal chemistry where modifications can enhance biological activity.
The mechanism of action for (S)-5-(Oxiran-2-ylmethoxy)quinoline involves interactions with biological targets such as enzymes or receptors:
(S)-5-(Oxiran-2-ylmethoxy)quinoline is expected to be a solid at room temperature with moderate solubility in organic solvents due to its aromatic structure.
Key chemical properties include:
(S)-5-(Oxiran-2-ylmethoxy)quinoline has several scientific uses:
The installation of the chiral oxirane moiety in (S)-5-(Oxiran-2-ylmethoxy)quinoline primarily leverages Sharpless asymmetric dihydroxylation followed by epoxide cyclization. This approach achieves enantioselectivities >90% ee when using osmium tetroxide with (DHQD)₂PHAL ligands, exploiting the prochirality of allyl alcohol intermediates [2] [7]. Alternative routes employ Jacobsens epoxidation of quinoline allyl ethers, where Mn(III)-salen catalysts induce stereoselective oxygen transfer to electron-deficient olefins. A critical factor is the quinoline nitrogen coordination, which directs facial selectivity during epoxidation [4].
Table 1: Catalytic Systems for Chiral Oxirane Synthesis
Catalyst System | Substrate | ee (%) | Key Advantage |
---|---|---|---|
OsO₄/(DHQD)₂PHAL | Allyl quinoline ether | 92–96 | High regioselectivity |
Mn(III)-salen | Vinylquinoline derivative | 85–90 | Tolerance to heterocyclic nitrogen |
VO(acac)₂/(+)-tartrate | Homoallylic alcohols | 80–88 | Low-cost metal |
Stereocontrol during quinoline modification hinges on protecting group strategies and directed metalation. The C5-hydroxyquinoline precursor undergoes O-alkylation with (R)-epichlorohydrin under Mitsunobu conditions, preserving stereochemical integrity through inversion at C2 of the epoxide [2] [3]. For late-stage functionalization, ortho-lithiation at C4/C8 positions is achieved using n-BuLi/TMEDA at −78°C, enabling electrophilic trapping without racemization. Recent advances employ palladium-catalyzed C–H activation with chiral bisoxazoline ligands for asymmetric C–C bond formation at the quinoline C2 position [4] [6].
Racemic 5-(oxiran-2-ylmethoxy)quinoline undergoes enzymatic kinetic resolution using Pseudomonas fluorescens lipase to isolate the (S)-enantiomer (E-value >200). This hydrolyzes acetate esters of the undesired (R)-epoxide, leaving the (S)-isomer unreacted with 99% ee [7]. Dynamic kinetic resolution (DKR) employs Shvo's catalyst (ruthenium complex) combined with CAL-B lipase to racemize unreacted epoxide isomers in situ, pushing yields beyond 50% theoretical limits. Key parameters include:
Table 2: Resolution Methods for Epoxide Enantiopurification
Method | Catalyst/Reagent | ee (%) | Yield (%) | Limitation |
---|---|---|---|---|
Enzymatic KR | PFL/vinyl acetate | 99 | 45 | Moderate yield ceiling |
Chemoenzymatic DKR | Ru-carbonyl/CAL-B | 97 | 88 | Catalyst deactivation |
Chiral salen-Co hydrolysis | (salen)Co(III)OAc | 95 | 92 | Water-sensitive substrates |
Organocatalysts critically enhance ee through non-covalent substrate control. Chiral phosphoric acids (CPAs) like TRIP induce >98% ee in epoxide ring-opening reactions by protonating quinoline nitrogen while directing nucleophiles via ion-pairing [4] [6]. Squaramide catalysts engage in hydrogen-bonding with epoxide oxygen, facilitating enantioselective aminolysis at C2 with primary amines (93% ee, 86% yield). Recent innovations include bifunctional thiourea-ammonium salts for cyanide-mediated epoxide desymmetrization, achieving 94% ee in tetrahydrofuran synthesis [4]. Catalyst loading optimization (typically 5–10 mol%) and solvent screening (chloroform > acetonitrile) are essential for maximal stereocontrol.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7